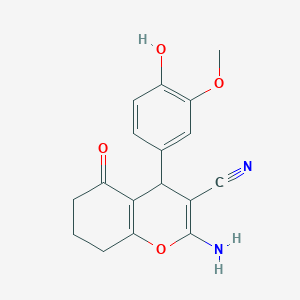

2-amino-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Beschreibung

2-amino-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound that has garnered significant interest in the scientific community due to its diverse range of applications This compound is characterized by its unique structure, which includes an amino group, a hydroxy group, a methoxyphenyl group, and a chromene ring system

Eigenschaften

Molekularformel |

C17H16N2O4 |

|---|---|

Molekulargewicht |

312.32 g/mol |

IUPAC-Name |

2-amino-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |

InChI |

InChI=1S/C17H16N2O4/c1-22-14-7-9(5-6-11(14)20)15-10(8-18)17(19)23-13-4-2-3-12(21)16(13)15/h5-7,15,20H,2-4,19H2,1H3 |

InChI-Schlüssel |

CYUCOXMWXGGJJF-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=CC(=C1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Amino-4-(4-Hydroxy-3-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-carbonitril erfolgt typischerweise in einem mehrstufigen Prozess. Ein gängiges Verfahren beinhaltet die Reaktion von 4-Hydroxy-3-methoxybenzaldehyd mit Malonsäurenitril und Dimedon in Gegenwart eines Katalysators. Die Reaktion wird unter Rückflussbedingungen in Ethanol durchgeführt, was zur Bildung des gewünschten Chromenderivats führt .

Industrielle Produktionsmethoden

In industrieller Umgebung kann die Produktion dieser Verbindung durch Optimierung der Reaktionsbedingungen und den Einsatz von kontinuierlichen Durchflussreaktoren hochskaliert werden. Die Verwendung von magnetischen Nanopartikel-gestützten Katalysatoren wurde untersucht, um die Effizienz und Wiederverwendbarkeit des Katalysators zu verbessern, wodurch die Produktionskosten und die Umweltbelastung reduziert werden .

Analyse Chemischer Reaktionen

Reaktionstypen

2-Amino-4-(4-Hydroxy-3-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-carbonitril unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxygruppe kann zu einem Keton oder Aldehyd oxidiert werden.

Reduktion: Die Nitrilgruppe kann zu einem Amin reduziert werden.

Substitution: Die Aminogruppe kann an nucleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid oder Wasserstoffgas in Gegenwart eines Palladiumkatalysators verwendet.

Substitution: Nucleophile wie Alkylhalogenide oder Acylchloride können in Substitutionsreaktionen eingesetzt werden.

Hauptsächlich gebildete Produkte

Oxidation: Bildung von Ketonen oder Aldehyden.

Reduktion: Bildung von primären Aminen.

Substitution: Bildung von substituierten Aminen oder Amiden.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 2-Amino-4-(4-Hydroxy-3-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-carbonitril variiert je nach Anwendung:

Wirkmechanismus

The mechanism of action of 2-amino-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile varies depending on its application:

Antibacterial Activity: The compound disrupts bacterial cell wall synthesis and interferes with essential metabolic pathways, leading to cell death.

Anticancer Activity: It inhibits specific enzymes and signaling pathways that are crucial for cancer cell growth and survival.

Corrosion Inhibition: The compound adsorbs onto the metal surface, forming a protective layer that prevents corrosion by blocking the interaction between the metal and the corrosive environment.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2-Amino-4-(4-Hydroxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-carbonitril

- 2-Amino-4-(3-Methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-carbonitril

- 2-Amino-4-(4-Hydroxy-3-methoxyphenyl)-7-methyl-4H-chromen-3-carbonitril

Einzigartigkeit

2-Amino-4-(4-Hydroxy-3-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-carbonitril zeichnet sich durch seine Kombination von funktionellen Gruppen aus, die ihm eine einzigartige chemische Reaktivität und biologische Aktivität verleihen. Seine Methoxygruppe verbessert seine Löslichkeit und Bioverfügbarkeit, wodurch es in biologischen Anwendungen im Vergleich zu ähnlichen Verbindungen effektiver ist .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.